molecular formula C10H13N3O2 B2601085 Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate CAS No. 1240606-59-0

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate

Cat. No.: B2601085
CAS No.: 1240606-59-0
M. Wt: 207.233
InChI Key: KKOSXJDFZIODAR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, an amino group at position 4, and an ethoxycarbonyl ester at position 5. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological relevance.

Properties

IUPAC Name

ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)7-5-12-9(6-3-4-6)13-8(7)11/h5-6H,2-4H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOSXJDFZIODAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under specific reaction conditions.

    Amination and esterification:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate has shown promising biological activity, particularly in enzyme inhibition. Preliminary studies indicate that it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could enhance the efficacy of co-administered drugs by preventing their metabolic breakdown.

Structure-Activity Relationships

The structural characteristics of this compound contribute to its biological activity. The cyclopropyl group may enhance binding affinity to specific targets, thus influencing its pharmacological profile. Research on related compounds shows that modifications can significantly alter their anti-inflammatory properties, suggesting potential for developing new therapeutic agents .

Case Studies

Several studies have evaluated the anti-inflammatory effects of pyrimidine derivatives related to this compound. For instance, compounds with similar structures demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . These findings highlight the compound's potential as a lead structure for developing new anti-inflammatory medications.

Herbicidal Properties

This compound has been investigated for its herbicidal properties, particularly as a selective herbicide against broadleaf weeds and woody vegetation. Its mechanism mimics natural plant growth regulators, leading to effective weed control with minimal impact on desirable plant species .

Environmental Profile

Research indicates that this compound exhibits a favorable environmental profile, showing low toxicity to non-target species and minimal accumulation in the food chain. This makes it a suitable candidate for sustainable agricultural practices .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Optimization techniques are employed to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among ethyl pyrimidine-5-carboxylate derivatives significantly impact their physicochemical properties and applications. Below is a detailed comparison based on substituent patterns, molecular characteristics, and synthesis strategies.

Substituent Analysis at Positions 2 and 4

Key differences arise from substituents at positions 2 and 4 of the pyrimidine ring:

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate Cyclopropyl Amino C₁₀H₁₃N₃O₂ 209.23 (estimated) Not available Target
Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate Phenacylsulfanyl (SCH₂COPh) Amino C₁₅H₁₅N₃O₃S 317.36 MolPort-000-476-093
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (4-Methylphenyl)amino Methyl C₁₅H₁₇N₃O₂ 271.31 903445-89-6
Ethyl 2-aminopyrimidine-5-carboxylate Amino Hydrogen C₇H₉N₃O₂ 167.16 57401-76-0
  • Position 2: The cyclopropyl group in the target compound is smaller and more rigid compared to phenacylsulfanyl () or aryl amino groups (). This rigidity may enhance metabolic stability but reduce steric hindrance compared to bulkier substituents .
  • Position 4: The amino group in the target compound enables hydrogen bonding, improving solubility in polar solvents. In contrast, methyl or hydrogen substituents () increase hydrophobicity .

Physicochemical and Functional Implications

  • Molecular Weight and Solubility : Bulkier substituents (e.g., phenacylsulfanyl) increase molecular weight and lipophilicity, reducing aqueous solubility. The target compound’s lower molecular weight (209.23 g/mol) suggests better solubility than derivatives like ’s compound (317.36 g/mol) .
  • Electronic Effects: Electron-withdrawing groups (e.g., ester in ) decrease ring electron density, while amino groups (position 4) enhance nucleophilicity at adjacent positions .

Biological Activity

Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which include a cyclopropyl group and an amino substituent, influencing its interaction with various biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes, potentially blocking their active sites and thereby inhibiting their functions. This mechanism is crucial for its application in therapeutic contexts, where modulation of enzymatic activity can lead to desired biological outcomes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are essential for drug metabolism.
  • Protein-Ligand Interactions : Its unique structure allows for interactions with various proteins, potentially modulating their activity and influencing cellular processes.
  • Potential Therapeutic Applications : The compound is being explored for its therapeutic properties in treating conditions associated with enzyme dysregulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-cyclopropylpyrimidine-5-carboxylic acid Cyclopropyl group at position 4Enzyme inhibition
4-Amino-2-methylpyrimidine-5-carboxylic acid Methyl group at position 2Antimicrobial properties
4-Amino-2-ethylpyrimidine-5-carboxylic acid Ethyl group at position 2Cytotoxic effects on cancer cells

The presence of the cyclopropyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing its reactivity and interaction profiles with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibits certain cytochrome P450 enzymes in vitro, suggesting a potential role in drug-drug interactions and metabolic modulation.
  • Cell-Based Assays : In cellular models, this compound showed promising results in altering cell proliferation rates, indicating its potential as an anticancer agent. The compound's effects were compared against known inhibitors, revealing comparable efficacy in specific cancer cell lines.
  • Pharmacokinetic Profiling : Research into the pharmacokinetics of this compound indicated rapid absorption and elimination in animal models, which is favorable for therapeutic applications. Studies also noted the compound's stability under physiological conditions, enhancing its viability as a drug candidate.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-amino-2-cyclopropylpyrimidine-5-carboxylate?

The synthesis typically involves cyclocondensation reactions. For example, a pyrimidine core can be constructed using a Biginelli-like approach, where cyclopropane-containing precursors are reacted with ethyl carbamate derivatives under acidic conditions. Key steps include:

  • Cyclopropane ring introduction via nucleophilic substitution or cycloaddition.
  • Amidation/esterification to install the 4-amino and 5-carboxylate groups.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    Note : Reaction yields may vary (30–60%) depending on steric hindrance from the cyclopropyl group.

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, amino group at δ 5.5–6.0 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) functionalities.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 237.1 for C10_{10}H13_{13}N3_3O2_2) .
  • Elemental Analysis : Verify purity (>95%) and stoichiometry.

Q. What safety protocols should be followed during handling?

  • Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a cool, dry place away from oxidizers. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction with SHELXL or SHELXS refines bond lengths, angles, and anisotropic displacement parameters. For example:

  • Cyclopropyl ring puckering can be quantified using torsion angles (e.g., C2–C3–C4–C5).
  • Hydrogen bonding between the amino and carboxylate groups (N–H···O) stabilizes the crystal lattice.
  • Use WinGX for data processing and ORTEP for visualizing thermal ellipsoids .

Q. How to address contradictory spectroscopic data during characterization?

  • Scenario : Discrepancies in NMR peak splitting due to dynamic rotational isomerism.
  • Solution : Variable-temperature NMR (e.g., –40°C to 60°C) to slow conformational exchange and resolve splitting.
  • Scenario : Overlapping IR bands from amine and hydroxyl impurities.
  • Solution : Derivatization (e.g., acetylation of the amino group) followed by comparative IR analysis .

Q. What computational methods support reaction mechanism studies?

  • DFT Calculations : Optimize transition states (e.g., cyclopropane ring formation) using Gaussian or ORCA.
  • Molecular Docking : Investigate bioactivity (e.g., enzyme inhibition) by modeling interactions with target proteins.
  • MD Simulations : Predict solubility/stability in solvents (e.g., ethanol vs. DMSO) .

Q. How to optimize synthetic yield when scaling up reactions?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclocondensation efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .

Methodological Notes

  • Data Interpretation : Cross-validate crystallographic and spectroscopic data to avoid overreliance on a single technique .
  • Reproducibility : Document reaction conditions (temperature, stirring rate) meticulously, as cyclopropane derivatives are sensitive to steric strain .
  • Ethics : Disclose all synthetic byproducts and purification challenges in publications to aid reproducibility .

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